

A Comparative Analysis of Malate Transport Mechanisms Across Kingdoms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Malate, a central metabolite in all domains of life, plays a pivotal role in a myriad of cellular processes, from energy metabolism in the Krebs cycle to pH regulation and aluminum tolerance in plants. The transport of malate across cellular and organellar membranes is therefore a critical, tightly regulated process. This guide provides a comparative analysis of the molecular mechanisms of malate transport across plants, animals, fungi, and bacteria, offering insights into the structural diversity, kinetic properties, and regulatory networks governing these essential transport systems. This information is intended to serve as a valuable resource for researchers investigating metabolic pathways, developing novel therapeutic agents, and engineering metabolic systems.

At a Glance: Key Malate Transporters Across Kingdoms

Kingdom	Primary Malate Transporter Families	Key Functions	Cellular Location	
Plants	Aluminum-Activated Malate Transporters (ALMTs), Slow Anion Channels (SLACs), Dicarboxylate Transporters (DCTs)	Aluminum tolerance, stomatal regulation, C4 photosynthesis, balancing metabolic fluxes	Plasma membrane, tonoplast, chloroplast, mitochondrial inner membrane	
Animals	Solute Carrier Family 25 Member 10 (SLC25A10) / Dicarboxylate Carrier (DIC)	Malate-aspartate shuttle, fatty acid synthesis, gluconeogenesis, insulin secretion	Mitochondrial inner membrane	
Fungi	Mitochondrial Carriers (e.g., tellurite resistance/dicarboxyla te transporters), Major Facilitator Superfamily (MFS)	Lipid accumulation, citrate/malate/pyruvat e shuttle, central carbon metabolism	Mitochondrial inner membrane, plasma membrane	
Bacteria	2-Hydroxycarboxylate Transporter (2HCT) Family (e.g., MleP), Dicarboxylate (Dcu) Transporters	Malolactic fermentation, anaerobic respiration, C4-dicarboxylate metabolism	Plasma membrane	

Quantitative Comparison of Malate Transporter Kinetics

The kinetic properties of **malate** transporters, specifically their affinity for **malate** (Km) and maximum transport rate (Vmax), are crucial determinants of their physiological roles. While these parameters can vary depending on experimental conditions and the specific isoform, the following table provides a summary of reported kinetic values for representative **malate** transporters.

Kingdom	Transport er	Organism	Expressi on System	Km for Malate (mM)	Vmax (relative units or specific values)	Referenc e
Plants	TaALMT1	Triticum aestivum (Wheat)	Xenopus oocytes	Not directly determined , but shows malate permeabilit y	-	[1]
Animals	SLC25A10	Homo sapiens	Reconstitut ed in liposomes	~0.1-0.5	-	[2]
Fungi	MalT	Aspergillus oryzae	Saccharom yces cerevisiae	1.1	14.3 nmol/min/ mg protein	
Bacteria	DcuA	Escherichi a coli	Native membrane s	0.046 (for succinate)	35 nmol/min/ mg protein (for succinate)	

Note: Kinetic data for **malate** transporters can be sparse and highly variable depending on the experimental setup. The values presented here are indicative and should be considered in the context of the cited studies.

Structural Insights into Malate Recognition and Transport

Despite their diverse origins and sequences, **malate** transporters from different kingdoms have evolved sophisticated mechanisms for substrate recognition and translocation.

Plants: The ALMT Family

Recent cryo-electron microscopy (cryo-EM) structures of Arabidopsis thaliana ALMT1 (AtALMT1) have provided unprecedented insights into its function.[3][4][5] AtALMT1 assembles as a homodimer, forming an anion channel.[3][4][5] Each subunit consists of six transmembrane helices and six cytosolic α -helices.[3][4][5][6] The **malate**-binding site is located within the central pore and is characterized by the presence of two pairs of arginine residues that are crucial for recognizing the dicarboxylate substrate.[3][4][5] Aluminum binding on the extracellular side induces a conformational change that opens the channel, facilitating **malate** efflux.[3][4][5]

Animals: The SLC25 Family

The mitochondrial dicarboxylate carrier (SLC25A10) belongs to the larger mitochondrial carrier family, characterized by a tripartite structure of three homologous domains.[7][8] Each domain contains two transmembrane helices. The protein is believed to function as a monomer, operating via an alternating access mechanism with a single substrate binding site.[8] This family of transporters facilitates the exchange of dicarboxylates like **malate** for other dicarboxylates or phosphate.[2][7]

Fungi: Homology Modeling Insights

While high-resolution structures of fungal **malate** transporters are not yet available, homology modeling based on related transporters has provided valuable structural predictions.[7] For instance, in silico analysis of mitochondrial **malate** transporters from the oleaginous fungus Mucor circinelloides suggests a structure with high sequence and structural homology to other mitochondrial carriers.[7]

Bacteria: The 2-Hydroxycarboxylate Transporter (2HCT) Family

The 2HCT family represents a distinct structural class of secondary transporters. They are predicted to have 11 transmembrane helices organized into two homologous domains with opposite orientations in the membrane.[9] A key feature is the presence of two pore-loop structures that are thought to form part of the translocation pathway.[9]

Regulatory Networks Controlling Malate Transport

The activity of **malate** transporters is intricately regulated by a variety of signaling pathways, ensuring that **malate** flux is coordinated with the metabolic state of the cell and environmental

cues.

Plant Malate Transport Regulation

In plants, the regulation of ALMT1 in response to aluminum stress is one of the best-characterized examples.

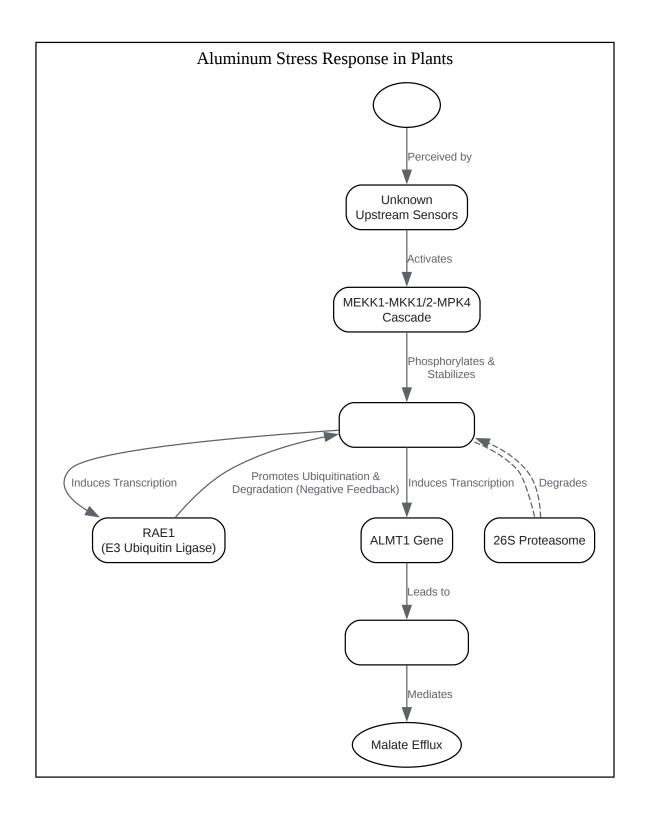


Figure 1: Signaling pathway for aluminum-induced **malate** efflux in plants.

This pathway highlights the central role of the SENSITIVE TO PROTON RHIZOTOXICITY 1 (STOP1) transcription factor.[10][11][12][13] Aluminum stress leads to the stabilization and activation of STOP1, which in turn upregulates the expression of ALMT1.[10][11][12][13] The activity of STOP1 is further modulated by upstream kinase cascades and negative feedback loops involving E3 ubiquitin ligases like RAE1.[10]

Animal Malate Transport Regulation

In animals, the regulation of the mitochondrial dicarboxylate carrier SLC25A10 is linked to key metabolic signaling pathways such as insulin signaling.

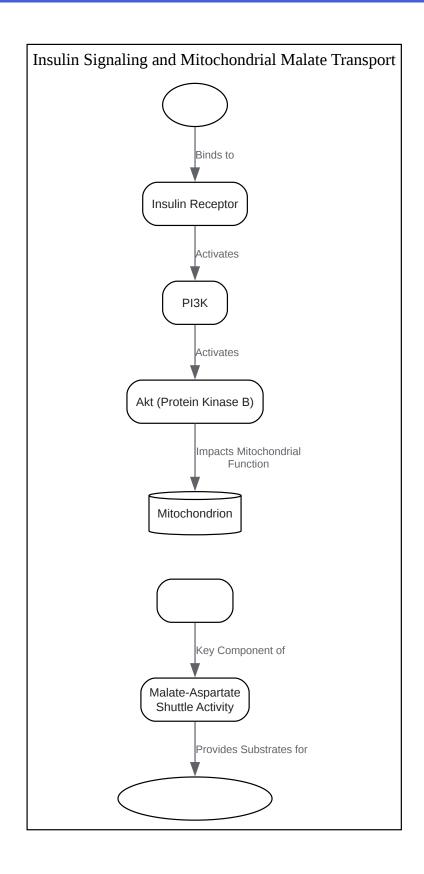


Figure 2: Link between insulin signaling and SLC25A10 function.

The PI3K/Akt signaling pathway, a central node in insulin signaling, has been shown to regulate mitochondrial bioenergetics.[3][14][15][16][17] While the direct regulation of SLC25A10 by this pathway is still under investigation, the role of SLC25A10 in providing **malate** for citrate export, a key step in insulin-stimulated fatty acid synthesis, suggests a functional link.[15]

Fungal Malate Transport Regulation

In fungi, particularly oleaginous species, **malate** transport is crucial for lipid accumulation and is influenced by nutrient-sensing pathways like the cAMP/PKA pathway.

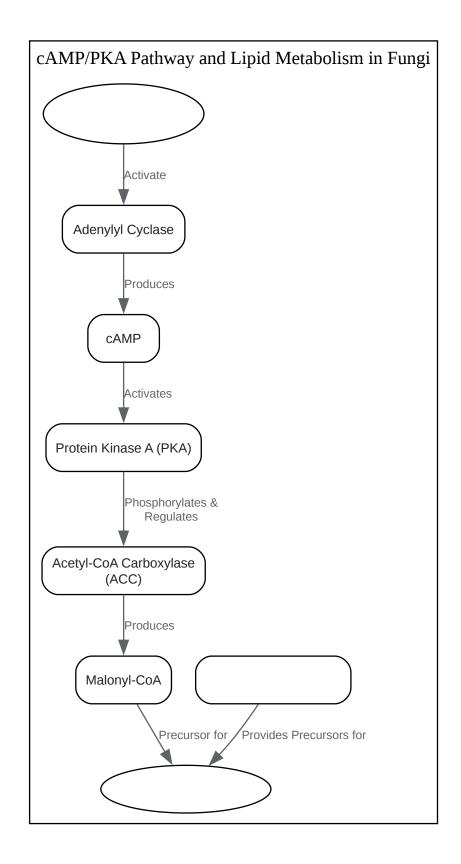


Figure 3: Role of the cAMP/PKA pathway in fungal lipid synthesis.

The cAMP/PKA pathway is a key regulator of metabolism in fungi.[6][8][10][11][18] This pathway can influence the activity of key enzymes in fatty acid biosynthesis, such as acetyl-CoA carboxylase (ACC), through phosphorylation.[19][20][21][22][23] **Malate** transport, as part of the citrate/**malate** shuttle, provides the necessary precursors for this process and is therefore likely to be coordinately regulated by these central metabolic signaling networks.

Bacterial Malate Transport Regulation

Bacteria employ sophisticated two-component systems to sense and respond to the availability of C4-dicarboxylates like **malate** in their environment.

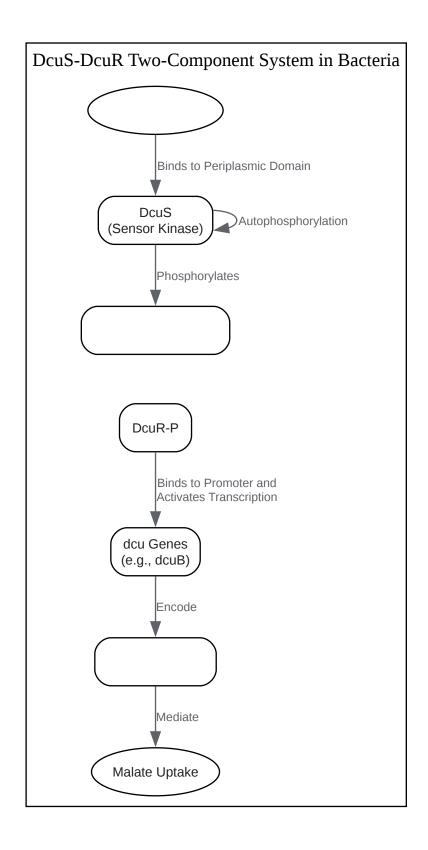
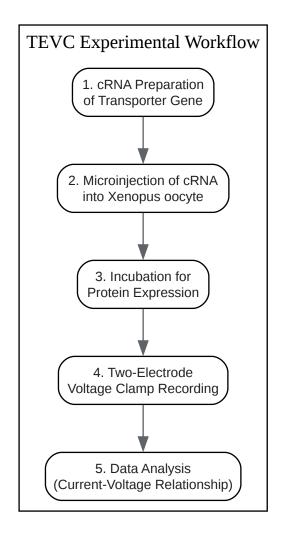
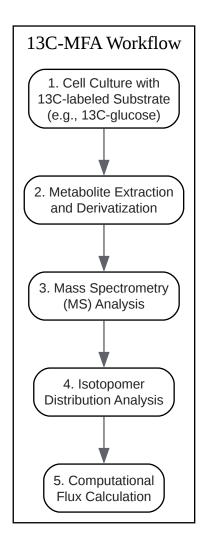


Figure 4: The DcuS-DcuR two-component system for C4-dicarboxylate sensing.

The DcuS-DcuR system in E. coli is a paradigm for the regulation of C4-dicarboxylate transport.[7][24][25][26][27] The membrane-bound sensor kinase DcuS detects the presence of external **malate**, leading to its autophosphorylation and subsequent phosphotransfer to the response regulator DcuR.[7][24][25][26][27] Phosphorylated DcuR then acts as a transcriptional activator for genes encoding C4-dicarboxylate transporters, such as DcuB, thereby enhancing the cell's capacity to utilize **malate**.[7][24][25][26][27]


Key Experimental Methodologies


The study of **malate** transport mechanisms relies on a variety of sophisticated experimental techniques. Below are brief overviews of three key methodologies.

Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes

This powerful electrophysiological technique is widely used for the functional characterization of ion channels and electrogenic transporters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. journals.physiology.org [journals.physiology.org]
- 2. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes NPI Electronic [npielectronic.com]

Validation & Comparative

- 3. PI3K/AKT Signaling Regulates Bioenergetics in Immortalized Hepatocytes PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of ALMT1-mediated aluminum resistance in Arabidopsis PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolutionary analyses of mitochondrial carrier family of dictyostelids PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Interaction and Phosphotransfer of the C4-Dicarboxylate- Responsive DcuS-DcuR Two-Component Regulatory System from Escherichia coli PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Insights into the Evolution and Gene Structure of the Mitochondrial Carrier Family Unveiled by Analyzing the Frequent and Conserved Intron Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C Metabolic Flux Analysis of Acetate Conversion to Lipids by Yarrowia lipolytica [isotope.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Uncoupling Aluminum Toxicity From Aluminum Signals in the STOP1 Pathway [ouci.dntb.gov.ua]
- 13. Uncoupling Aluminum Toxicity From Aluminum Signals in the STOP1 Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Constitutive activation of the PI3K-Akt-mTORC1 pathway sustains the m.3243 A > G mtDNA mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mammalian AKT, the Emerging Roles on Mitochondrial Function in Diseases [aginganddisease.org]
- 17. Interaction between the PI3K/AKT pathway and mitochondrial autophagy in macrophages and the leukocyte count in rats with LPS-induced pulmonary infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification and Analysis of Aluminum-Activated Malate Transporter Gene Family Reveals Functional Diversification in Orchidaceae and the Expression Patterns of Dendrobium catenatum Aluminum-Activated Malate Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The dynamic organization of fungal acetyl-CoA carboxylase PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemical Genetics of Acetyl-CoA Carboxylases PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. journals.asm.org [journals.asm.org]
- 26. Fumarate regulation of gene expression in Escherichia coli by the DcuSR (dcuSR genes) two-component regulatory system PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Expression of Escherichia coli DcuS-R two-component regulatory system is regulated by the secondary internal promoter which is activated by CRP-cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Malate Transport Mechanisms Across Kingdoms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086768#comparative-analysis-of-malate-transport-mechanisms-across-kingdoms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com